2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione
Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd with 2,2’,2’'-nitrilotris(ethanol) (1:1) is a complex organic compound that combines a triazine derivative with a nitrilotris(ethanol) component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The 3-(4-chlorophenyl)-6-methoxy- substituents are introduced through nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by the desired substituents.
Complex Formation: The final step involves the complexation of the triazine derivative with 2,2’,2’'-nitrilotris(ethanol) in a 1:1 molar ratio, typically under mild conditions to ensure the stability of the complex.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced triazine compounds, and substituted phenyl derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione derivatives: These compounds share the triazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Nitrilotris(ethanol) complexes: These complexes involve different ligands complexed with nitrilotris(ethanol), resulting in diverse applications and properties.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd
Properties
CAS No. |
60575-85-1 |
---|---|
Molecular Formula |
C16H23ClN4O6 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H8ClN3O3.C6H15NO3/c1-17-8-12-9(15)14(10(16)13-8)7-4-2-6(11)3-5-7;8-4-1-7(2-5-9)3-6-10/h2-5H,1H3,(H,12,13,15,16);8-10H,1-6H2 |
InChI Key |
PEZYALDQLLTBBL-UHFFFAOYSA-N |
SMILES |
COC1=NC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl.C(CO)N(CCO)CCO |
Canonical SMILES |
COC1=NC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl.C(CO)N(CCO)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DPX-3778; DPX 3778; DPX3778; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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